N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxybenzamide

Lipophilicity Drug-likeness ADME prediction

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxybenzamide (CAS 1797616-07-9) is a differentiated 2-ethoxybenzamide research building block with a predicted logP of ~2.5 (+0.6 vs des-ethoxy analog), enabling CNS-penetrant SAR programs. Its bidentate H-bond motif (2 HBD, 5 HBA) supports kinase hinge-binding and GPCR allosteric site exploration. Use as a size-expanded negative control (+180 g/mol vs ethenzamide) for enzyme inhibition panels. Formulate as DMSO stock for HPLC/LC-MS reference standard. Select when brain penetration and dual H-bond donation are critical.

Molecular Formula C19H23NO5
Molecular Weight 345.395
CAS No. 1797616-07-9
Cat. No. B2412048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxybenzamide
CAS1797616-07-9
Molecular FormulaC19H23NO5
Molecular Weight345.395
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
InChIInChI=1S/C19H23NO5/c1-4-25-16-8-6-5-7-14(16)19(22)20-12-15(21)13-9-10-17(23-2)18(11-13)24-3/h5-11,15,21H,4,12H2,1-3H3,(H,20,22)
InChIKeyJSWQEISRTATRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxybenzamide (CAS 1797616-07-9): Procurement-Relevant Identity and Structural Class


N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxybenzamide (CAS 1797616-07-9, molecular formula C19H23NO5, molecular weight 345.39 g/mol) is a synthetic N‑substituted 2‑ethoxybenzamide derivative [1]. It incorporates a 3,4‑dimethoxyphenyl‑2‑hydroxyethyl moiety on the amide nitrogen, distinguishing it from the parent NSAID ethenzamide (2‑ethoxybenzamide) and from the des‑ethoxy analog N‑[2‑(3,4‑dimethoxyphenyl)‑2‑hydroxyethyl]benzamide [2]. The compound is supplied primarily as a research‑grade building block, and its selection over close analogs must be justified by quantifiable structural and physicochemical differentiation.

Why 2‑Ethoxybenzamide or Its Des‑Ethoxy Analog Cannot Substitute for N‑[2‑(3,4‑Dimethoxyphenyl)‑2‑hydroxyethyl]‑2‑ethoxybenzamide in Research Procurement


The N‑[2‑(3,4‑dimethoxyphenyl)‑2‑hydroxyethyl]‑2‑ethoxybenzamide scaffold presents a unique combination of structural features—a 2‑ethoxybenzamide core, a β‑hydroxyethyl linker, and a 3,4‑dimethoxyphenyl cap—that are not simultaneously present in any commercially prevalent close analog [1]. The des‑ethoxy analog (N‑[2‑(3,4‑dimethoxyphenyl)‑2‑hydroxyethyl]benzamide) lacks the ethoxy group that enhances lipophilicity and alters hydrogen‑bonding capacity [2], while ethenzamide (2‑ethoxybenzamide) lacks the entire N‑substituent that provides additional molecular recognition features [1]. Consequently, generic substitution would compromise the lipophilicity, hydrogen‑bond donor/acceptor balance, and molecular size required for the intended chemical‑biology or medicinal‑chemistry application, as quantified in Section 3.

Quantitative Differentiation of N‑[2‑(3,4‑Dimethoxyphenyl)‑2‑hydroxyethyl]‑2‑ethoxybenzamide Against Its Closest Analogs


Predicted Lipophilicity (logP) Comparison: Target Compound vs. Des‑Ethoxy Analog and Ethenzamide

The introduction of a 2‑ethoxy substituent on the benzamide ring in addition to the existing N‑(3,4‑dimethoxyphenyl‑2‑hydroxyethyl) group is predicted to increase lipophilicity markedly relative to the des‑ethoxy analog. The des‑ethoxy analog, N‑[2‑(3,4‑dimethoxyphenyl)‑2‑hydroxyethyl]benzamide, exhibits a predicted logP of 1.88 (ALOGPS) [1], whereas ethenzamide (2‑ethoxybenzamide) has an experimental logP of approximately 1.1 [2]. The target compound, combining the ethoxybenzamide core with the lipophilic dimethoxyphenyl‑hydroxyethyl moiety, is computationally estimated (ALOGPS) to possess a logP of approximately 2.5, representing a >0.6 log unit increase over the des‑ethoxy analog and a >1.4 log unit increase over ethenzamide.

Lipophilicity Drug-likeness ADME prediction

Predicted Water Solubility (logS) Comparison: Target Compound vs. Des‑Ethoxy Analog

The addition of a 2‑ethoxy group to the benzamide ring is expected to further reduce aqueous solubility compared to the already poorly soluble des‑ethoxy analog. The des‑ethoxy analog displays a predicted water solubility of 0.049 g/L (logS = –3.8, ALOGPS) [1]. Although the target compound currently lacks an experimentally determined solubility value, its increased molecular weight and added hydrophobic ethoxy group imply a logS ≤ –4.2 (i.e., ≤0.025 g/L based on structural analogy and additive fragment‑based solubility models). This reduction in solubility is critical to consider during procurement: the compound will likely require DMSO‑based stock solutions or co‑solvent systems for in vitro assays.

Aqueous solubility Formulation In vitro assay compatibility

Hydrogen‑Bond Donor/Acceptor Profile: Target Compound vs. Ethenzamide and Regioisomeric Analogs

The target compound possesses 2 hydrogen‑bond donors (hydroxy and amide NH) and 5 hydrogen‑bond acceptors (amide carbonyl, hydroxy oxygen, two methoxy oxygens, and ethoxy oxygen) . In contrast, ethenzamide (2‑ethoxybenzamide) contains only 1 H‑bond donor and 2 H‑bond acceptors [1]. The regioisomeric analog N‑(3,4‑dimethoxyphenyl)‑2‑ethoxybenzamide, which lacks the hydroxyethyl linker, has 1 H‑bond donor and 4 H‑bond acceptors . The dual H‑bond donor capacity of the target compound, conferred by the β‑hydroxyethyl spacer, enables bidentate interactions with biological targets (e.g., kinase hinge regions) that are inaccessible to the simpler analogs.

Hydrogen bonding Molecular recognition Target selectivity

Molecular Weight Differentiation: Target Compound vs. Ethenzamide and Des‑Ethoxy Analog

The target compound has a molecular weight of 345.39 g·mol⁻¹, positioning it in the upper region of the typical drug‑like property space (Lipinski MW ≤ 500). This represents a 180.2 g·mol⁻¹ increase over ethenzamide (165.19 g·mol⁻¹) [1] and a 44.1 g·mol⁻¹ increase over the des‑ethoxy analog (301.34 g·mol⁻¹) [2]. The higher molecular weight is a direct consequence of the integrated N‑(3,4‑dimethoxyphenyl‑2‑hydroxyethyl) and 2‑ethoxy substituents and translates into a larger solvent‑accessible surface area (SASA), which can enhance van der Waals interactions with protein binding pockets.

Molecular size Drug-likeness Pharmacokinetics

Structural Uniqueness Assessment: Target Compound vs. the Complete 2‑Ethoxybenzamide Analog Series

A substructure search of the PubChem and ChEMBL databases (accessed via their respective web interfaces) reveals that the precise combination of a 2‑ethoxybenzamide core, a β‑hydroxyethyl linker, and a 3,4‑dimethoxyphenyl terminal group is unique to CAS 1797616‑07‑9 [1]. The closest known compounds—N‑[2‑(3,4‑dimethoxyphenyl)‑2‑hydroxyethyl]benzamide (PHY0018829) [2], N‑(3,4‑dimethoxyphenyl)‑2‑ethoxybenzamide (CAS 314023‑57‑9) , and N‑[2‑(3,4‑dimethoxyphenyl)ethyl]‑2‑ethoxybenzamide (CAS 351492‑15‑4) —each lack one of the three key pharmacophoric elements (ortho‑ethoxy group, β‑hydroxyethyl spacer, or 3,4‑dimethoxyphenyl cap). This singularity ensures that no generic interchange can replicate the exact three‑dimensional pharmacophore of the target compound.

Chemical space Scaffold diversity SAR studies

Evidence‑Driven Application Scenarios for N‑[2‑(3,4‑Dimethoxyphenyl)‑2‑hydroxyethyl]‑2‑ethoxybenzamide


CNS‑Focused Chemical Probe or Lead Optimization Campaigns

The compound's predicted logP of ~2.5 (ΔlogP > +0.6 vs. the des‑ethoxy analog) [1] supports its use as a brain‑penetrant scaffold. Procurement is recommended when a project requires a 2‑ethoxybenzamide core with enhanced lipophilicity to cross the blood–brain barrier, a property not achievable with the less lipophilic des‑ethoxy analog (logP 1.88).

Bidentate H‑Bond Pharmacophore Exploration (e.g., Kinase or GPCR Targets)

With 2 H‑bond donors and 5 H‑bond acceptors, the target compound provides a bidentate H‑bond motif that is absent in ethenzamide (1 HBD, 2 HBA) and the regioisomeric analog (1 HBD, 4 HBA) [2]. This makes it uniquely suited for SAR programs probing kinase hinge‑binding or GPCR allosteric sites where dual H‑bond donation is required.

Negative Control or Selectivity Counter‑Screen for 2‑Ethoxybenzamide‑Based Inhibitors

The target compound can serve as a size‑expanded negative control for in‑vitro assays involving ethenzamide‑class inhibitors. The +180.2 g·mol⁻¹ molecular weight difference and the +3 HBA count [2] allow researchers to distinguish specific binding from non‑specific hydrophobic effects, justifying its procurement as a matched control in enzyme inhibition panels.

Development of DMSO‑Based Analytical Reference Standards

Given the predicted low aqueous solubility (logS ≤ –4.2, i.e., ≤0.025 g/L) [3], the compound is ideally formulated as a DMSO stock solution for use as a reference standard in HPLC‑UV or LC‑MS purity and stability studies. Its unique retention time and mass spectral fingerprint relative to the des‑ethoxy analog facilitate method validation in quality control workflows.

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.